

A Spectroscopic and Structural Elucidation Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic acid

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Compound of Interest

Compound Name: 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Cat. No.: B1595233

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of **2-(2-(hydroxymethyl)phenoxy)acetic acid** (CAS No. 97388-49-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a robust reference for structural identification and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes an interpretation of the expected spectral features, causality behind the signals, and standardized protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Physicochemical Properties

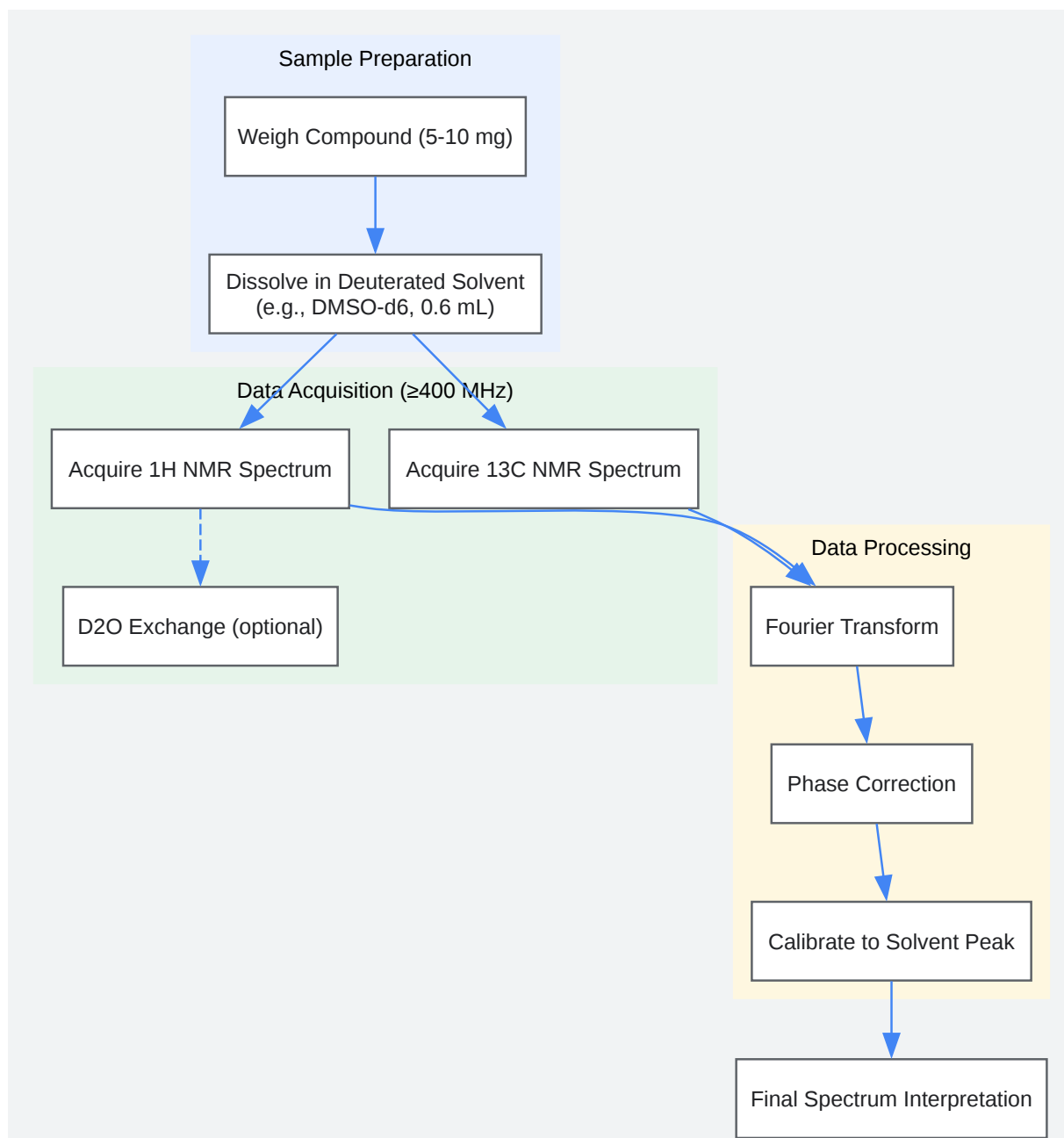
2-(2-(Hydroxymethyl)phenoxy)acetic acid is a derivative of phenoxyacetic acid, a chemical class known for a wide range of biological activities, including use as herbicides and pharmaceuticals.^[1] The molecule incorporates three key functional groups: a carboxylic acid,

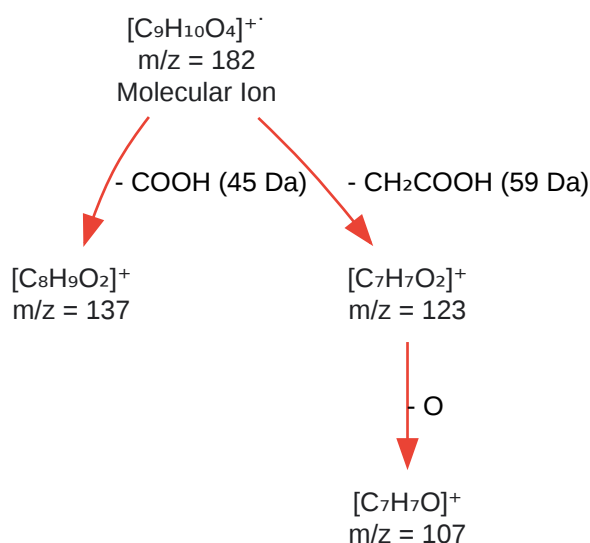
an ether, and a primary alcohol, all attached to an ortho-substituted benzene ring. This unique arrangement dictates its chemical behavior and produces a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of **2-(2-(Hydroxymethyl)phenoxy)acetic acid**

Property	Value	Source
CAS Number	97388-49-3	[2]
Molecular Formula	C ₉ H ₁₀ O ₄	[2]
Molecular Weight	182.17 g/mol	[2]
SMILES	<chem>C1=CC=C(C(=C1)CO)OCC(=O)O</chem>	[2]
Topological Polar Surface Area	66.76 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	4	[2]

Below is the chemical structure with standardized atom numbering for unambiguous referencing in spectroscopic assignments.





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References

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